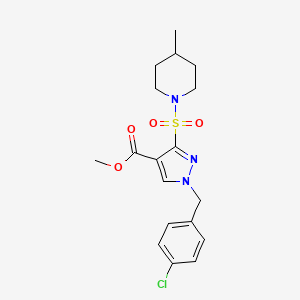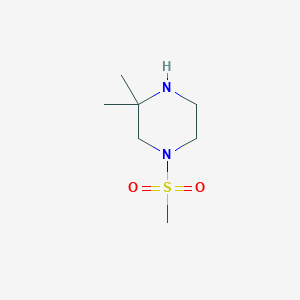
3,3-Dimethyl-1-methylsulfonylpiperazine
Übersicht
Beschreibung
3,3-Dimethyl-1-methylsulfonylpiperazine is a chemical compound with the molecular formula C7H16N2O2S . It contains a total of 28 bonds, including 12 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 sulfonamide (thio-/dithio-) .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring, a secondary aliphatic amine, and a sulfonamide . It has 2 double bonds and 1 rotatable bond .Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.28 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Photocatalytic Oxidation of Sulfur Compounds
Photocatalytic treatment using TiO2-based materials has been explored for the oxidation of sulfur compounds, including methanethiol, dimethylsulfide, and dimethyldisulfide. These compounds are by-products of industrial processes and contribute to pollution. The study focused on the efficiency of different photocatalytic processes in reducing these compounds' harmful effects. Alternative materials based on aromatic photosensitizers were compared to conventional TiO2-based materials, revealing distinct oxidation products and pathways, suggesting their potential application in industrial and water treatment plants to mitigate sulfur compound pollution (Cantau et al., 2007).
Oral Malodor Mechanisms and Analysis
A review focused on the origins and mechanisms behind oral malodor, highlighting the role of sulfur-containing compounds in creating offensive odors. The study provided insights into how physiological conditions, such as reduced saliva flow, contribute to malodor intensity. It suggested that understanding these mechanisms could lead to better strategies for managing oral malodor in clinical settings (Tonzetich, 1977).
Novel Synthesis of Omeprazole
Research into novel methods of synthesizing omeprazole, a proton pump inhibitor used to treat ulcers, was reviewed. The study highlighted the importance of understanding pharmaceutical impurities and their effects on drug development and safety. This insight into omeprazole synthesis and its impurities could aid in the creation of more effective and safer proton pump inhibitors (Saini et al., 2019).
Hydrogen Bonding in Dimethyl Sulfoxide Mixtures
A review of dimethyl sulfoxide (DMSO) interactions with cosolvents through hydrogen bonding highlighted DMSO's role as a solvent in various scientific and industrial applications. Understanding these interactions can improve the use of DMSO in solvent systems, enhancing its application in research and industry settings (Kiefer et al., 2011).
Bioactive Diketopiperazines
Diketopiperazines, including compounds structurally related to 3,3-Dimethyl-1-methylsulfonylpiperazine, have been reviewed for their bioactive properties and potential in drug discovery. The study summarized the bioactivities of these compounds, such as anti-tumor and neuroprotective effects, indicating their significance in medicinal chemistry (Wang et al., 2013).
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-7(2)6-9(5-4-8-7)12(3,10)11/h8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPSKFQWNTUFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141923-89-9 | |
| Record name | 1-methanesulfonyl-3,3-dimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

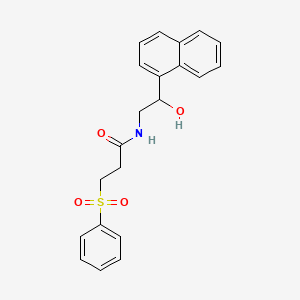
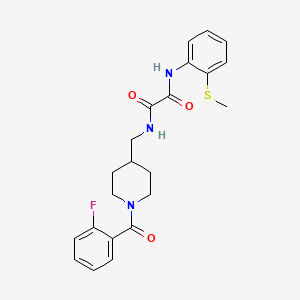
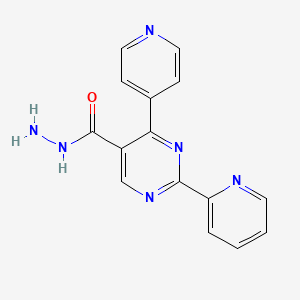
![Methyl 3-[(4-chlorophenyl)methyl]-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-oxoquinazoline-7-carboxylate](/img/structure/B2938780.png)

![3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2938782.png)
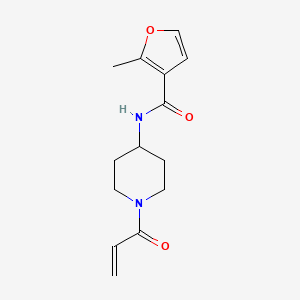
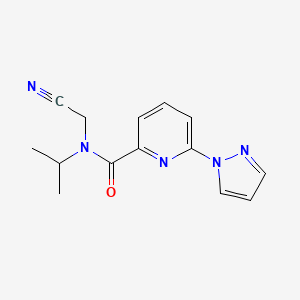
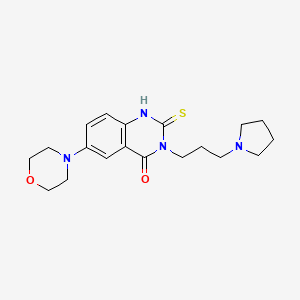
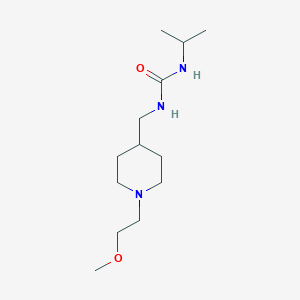
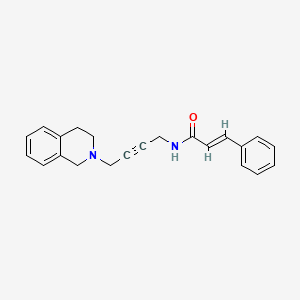
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2938790.png)
